molecular formula C5H14NaO4S B108645 Sodium pentane-1-sulfonate hydrate CAS No. 207605-40-1

Sodium pentane-1-sulfonate hydrate

Cat. No.: B108645
CAS No.: 207605-40-1
M. Wt: 193.22 g/mol
InChI Key: YIPQMWQDUUCXLX-UHFFFAOYSA-N
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Description

Sodium pentane-1-sulfonate hydrate is a chemical compound with the molecular formula C5H11NaO3S·H2O. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and as a surfactant in various chemical processes. This compound is known for its ability to enhance the separation of organic compounds, peptides, and proteins in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pentane-1-sulfonate hydrate can be synthesized through the sulfonation of pentane followed by neutralization with sodium hydroxide. The general reaction involves the following steps:

    Sulfonation: Pentane is reacted with sulfur trioxide (SO3) to form pentane-1-sulfonic acid.

    Neutralization: The resulting pentane-1-sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form sodium pentane-1-sulfonate.

    Hydration: The final product is obtained by crystallizing the sodium pentane-1-sulfonate in the presence of water to form the hydrate.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors and continuous neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Sodium pentane-1-sulfonate hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfinate derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form different sulfonate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alcohols and amines.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate derivatives.

    Substitution: Sulfonate esters.

Scientific Research Applications

Sodium pentane-1-sulfonate hydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Sodium hexanesulfonate: Similar in structure but with a longer carbon chain.

    Sodium octanesulfonate: Also similar but with an even longer carbon chain.

    Sodium butanesulfonate: Similar but with a shorter carbon chain.

Comparison: Sodium pentane-1-sulfonate hydrate is unique due to its optimal carbon chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly effective as an ion-pairing reagent in HPLC compared to its shorter or longer chain analogs .

Properties

CAS No.

207605-40-1

Molecular Formula

C5H14NaO4S

Molecular Weight

193.22 g/mol

IUPAC Name

sodium;pentane-1-sulfonate;hydrate

InChI

InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2

InChI Key

YIPQMWQDUUCXLX-UHFFFAOYSA-N

SMILES

CCCCCS(=O)(=O)[O-].O.[Na+]

Isomeric SMILES

CCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCS(=O)(=O)O.O.[Na]

Pictograms

Irritant

Synonyms

1-Pentanesulfonic Acid Sodium Salt Monohydrate;  1-Pentanesulfonic Acid Sodium Salt Hydrate (1:1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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